molecular formula C21H48NO5P B14212048 2-(Methylamino)ethanol;octadecyl dihydrogen phosphate CAS No. 801303-75-3

2-(Methylamino)ethanol;octadecyl dihydrogen phosphate

Cat. No.: B14212048
CAS No.: 801303-75-3
M. Wt: 425.6 g/mol
InChI Key: JMBSBGLSHTVWLH-UHFFFAOYSA-N
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Description

2-(Methylamino)ethanol;octadecyl dihydrogen phosphate is a compound that combines the properties of both 2-(Methylamino)ethanol and octadecyl dihydrogen phosphateIt is a clear, colorless to slightly yellow liquid that is miscible with water and most organic solvents . Octadecyl dihydrogen phosphate, on the other hand, is a long-chain alkyl phosphate ester, which is often used in surfactants and emulsifiers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethanol typically involves the reaction of ethanolamine with a methylating agent such as methyl iodide or methyl chloride. The reaction proceeds as follows:

HOCH2CH2NH2+CH3IHOCH2CH2NHCH3+HI\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{HOCH}_2\text{CH}_2\text{NHCH}_3 + \text{HI} HOCH2​CH2​NH2​+CH3​I→HOCH2​CH2​NHCH3​+HI

This reaction is usually carried out under basic conditions to neutralize the hydrogen iodide formed .

Octadecyl dihydrogen phosphate can be synthesized by the esterification of octadecanol with phosphoric acid. The reaction is typically carried out under acidic conditions and involves heating the reactants to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-(Methylamino)ethanol often involves continuous flow reactors to ensure efficient mixing and reaction of the ethanolamine and methylating agent. The product is then purified through distillation .

For octadecyl dihydrogen phosphate, industrial production typically involves large-scale esterification reactors where octadecanol and phosphoric acid are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethanol undergoes various chemical reactions, including:

Octadecyl dihydrogen phosphate primarily undergoes hydrolysis and esterification reactions. Hydrolysis of the ester bond yields octadecanol and phosphoric acid .

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethanol involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to form bonds with electrophiles .

Octadecyl dihydrogen phosphate acts as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. This property is due to the amphiphilic nature of the molecule, with the hydrophobic octadecyl chain and the hydrophilic phosphate group .

Properties

CAS No.

801303-75-3

Molecular Formula

C21H48NO5P

Molecular Weight

425.6 g/mol

IUPAC Name

2-(methylamino)ethanol;octadecyl dihydrogen phosphate

InChI

InChI=1S/C18H39O4P.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-4-2-3-5/h2-18H2,1H3,(H2,19,20,21);4-5H,2-3H2,1H3

InChI Key

JMBSBGLSHTVWLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)O.CNCCO

Origin of Product

United States

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